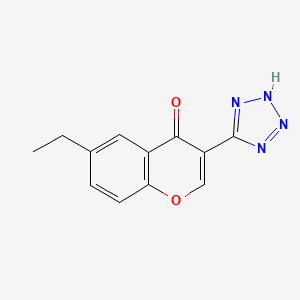

6-Ethyl-3-(1H-tetrazol-5-yl)chromone

Description

Properties

CAS No. |

50743-49-2 |

|---|---|

Molecular Formula |

C12H10N4O2 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

6-ethyl-3-(2H-tetrazol-5-yl)chromen-4-one |

InChI |

InChI=1S/C12H10N4O2/c1-2-7-3-4-10-8(5-7)11(17)9(6-18-10)12-13-15-16-14-12/h3-6H,2H2,1H3,(H,13,14,15,16) |

InChI Key |

UBEONZHRYRTJFN-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |

Other CAS No. |

50743-49-2 |

Synonyms |

6-ethyl-3-(1H-tetrazol-5-yl)chromone AA 344 AA-344 |

Origin of Product |

United States |

Chemical Reactions Analysis

AA-344 undergoes various chemical reactions, including:

Oxidation: AA-344 can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Reduction: Reduction reactions involving AA-344 have not been extensively studied.

Scientific Research Applications

AA-344 has been primarily studied for its antiallergic properties. It has shown to inhibit cyclic AMP phosphodiesterase in rat mast cells, leading to increased levels of cyclic AMP when combined with epinephrine, isoproterenol, or prostaglandin E2 and F2α . This makes it a valuable compound in allergy and immunology research.

Mechanism of Action

The mechanism of action of AA-344 involves its interaction with biogenic amines and prostaglandins to increase cyclic AMP levels in rat mast cells. This interaction inhibits cyclic AMP phosphodiesterase, leading to a significant increase in cyclic AMP levels. This increase in cyclic AMP is believed to play a crucial role in the antiallergic effects of AA-344 by regulating the function of mast cells in allergic reactions .

Comparison with Similar Compounds

Chromone derivatives with tetrazole substituents or analogous structures have been extensively studied for their pharmacological profiles. Below is a detailed comparison of 6-Ethyl-3-(1H-tetrazol-5-yl)chromone with structurally and functionally related compounds:

Structural Analogues with Tetrazole Substitutions

Key Observations :

- Substituent Effects : The ethyl group at position 6 in AA-344 contributes to its superior anti-allergic activity compared to halogenated derivatives (e.g., bromo, chloro), which exhibit reduced potency due to steric and electronic effects .

- Tetrazole Positioning : The tetrazole ring at position 3 is critical for mast cell stabilization, as demonstrated by its role in blocking histamine release .

Functional Analogues with Anti-Allergic Activity

Key Observations :

- AA-344 vs. Cromolyn Sodium : AA-344 demonstrates comparable mast cell stabilization but superior oral absorption, attributed to its tetrazole moiety enhancing membrane permeability .

- Dual-Action Derivatives : Compounds like 6,8-di-t-butylchromone lack specificity for IgE-mediated pathways, limiting their anti-allergic utility .

Pharmacokinetic and Antioxidant Comparisons

Key Observations :

Preparation Methods

Reaction Scheme:

-

Synthesis of 6-Ethylchromone-3-Carbonitrile :

-

Starting Material: 6-Ethylchromone-3-carboxaldehyde

-

Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)

-

Conditions: Acetic acid, 110°C, 4 hours

-

Intermediate: Oxime derivative, dehydrated to nitrile using PCl5.

-

-

Tetrazole Ring Formation :

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 6-Ethylchromone-3-carbonitrile |

| Catalyst | AlCl3 |

| Solvent | Benzene |

| Reaction Temperature | 80°C |

| Yield | 65% |

Ugi-Azide Multicomponent Reaction for Tetrazole Functionalization

Recent advances in tetrazole synthesis have leveraged the Ugi-azide reaction, a four-component process enabling modular construction of tetrazole-containing compounds. While initially applied to fluorinated chromones, this approach can be adapted for AA-344 synthesis:

General Procedure:

-

Components :

-

Aldehyde: 6-Ethylchromone-3-carboxaldehyde

-

Amine: Substituted aniline (e.g., cyclohexylamine)

-

Azide Source: Azidotrimethylsilane (TMSN3)

-

Isocyanide: tert-Butyl isocyanide

-

-

Catalyst : InCl3 (5 mol%)

-

Solvent : Isopropyl alcohol (0.5 M)

-

Conditions : Room temperature, 2 hours

Advantages Over Traditional Methods:

-

Efficiency : One-pot reaction reduces purification steps.

-

Safety : Avoids explosive HN3 and toxic benzene.

-

Versatility : Amenable to structural diversification via varying amines and isocyanides.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

| Method | Starting Material | Catalyst/Solvent | Yield | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Radiolabeled Synthesis | 6-Ethylchromone-3-carbonitrile | AlCl3/Benzene | 58% | Low | Radioactive handling |

| Lewis Acid-Catalyzed | 6-Ethylchromone-3-carbonitrile | AlCl3/Benzene | 65% | Moderate | Benzene toxicity |

| Ugi-Azide Reaction | 6-Ethylchromone-3-carboxaldehyde | InCl3/i-PrOH | 80–85% | High | Minimal |

The Ugi-azide method emerges as the most efficient and safe approach, though it requires optimization for AA-344 specifically.

Mechanistic Insights into Tetrazole Ring Formation

The cycloaddition of nitriles with hydrogen azide proceeds via a [2+3] dipolar mechanism. AlCl3 polarizes the nitrile group, enhancing electrophilicity for azide attack. In the Ugi-azide pathway, TMSN3 acts as an azide donor, with InCl3 facilitating imine intermediate formation .

Q & A

Q. What is the mechanism of action of 6-ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344) as an antiallergic agent?

Methodological Answer: AA-344 inhibits IgE-, IgGa-, and chemical agent-induced histamine release from isolated rat mast cells. Experimental validation involves isolating mast cells from rat peritoneal fluid, sensitizing them with anti-DNP IgE or IgGa antibodies, and challenging them with antigens (e.g., DNP-BSA). Histamine release is quantified fluorometrically, with AA-344 pre-incubated to assess inhibition . The tetrazole moiety enhances electron-withdrawing effects, stabilizing mast cell membranes and preventing degranulation .

Q. What structural features of AA-344 are critical for its antiallergic activity?

Methodological Answer: The chromone scaffold provides a planar aromatic system for membrane interaction, while the tetrazole group at position 3 enhances electron deficiency, critical for mast cell stabilization. Ethyl substitution at position 6 improves lipophilicity, facilitating oral bioavailability. Structure-activity relationship (SAR) studies compare derivatives with varying substituents; for example, replacing the ethyl group with bulkier alkyl chains reduces activity due to steric hindrance .

Q. Which in vitro and in vivo models are commonly used to evaluate AA-344's efficacy?

Methodological Answer:

- In vitro: Isolated rat mast cells are challenged with antigens or chemical agents (e.g., compound 48/80) to measure histamine release inhibition .

- In vivo: Rat passive cutaneous anaphylaxis (PCA) tests involve intradermal anti-DNP IgE injection, followed by intravenous antigen (DNP-BSA) and Evans blue dye. AA-344's oral or intravenous administration reduces dye leakage, quantifying vascular permeability suppression .

Advanced Research Questions

Q. How can synthesis of AA-344 derivatives be optimized for improved stability and activity?

Methodological Answer: Derivatives are synthesized via cyclocondensation of 3-formylchromone intermediates with sodium azide and AlCl₃ in tetrahydrofuran (THF) at 0–5°C. For example, 6-fluoro-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one is obtained in 85% yield. Purity is confirmed via ¹H/¹³C NMR and TLC. Modifications like halogenation (e.g., Cl, NO₂ at position 6) enhance antimicrobial activity but may reduce antiallergic effects due to altered electronic profiles .

Q. How do metabolites of AA-344 influence its pharmacological profile?

Methodological Answer: AA-344 is metabolized to glucuronic acid conjugates (e.g., 1-deoxy-1-[5-(6-ethylchromon-3-yl)tetrazol-1-yl]-β-D-glucopyranuronate). Metabolites are synthesized and characterized via ¹³C NMR and mass spectrometry. While some metabolites retain PCA inhibition activity intravenously, oral efficacy is limited due to poor absorption. Comparative studies using rat liver microsomes and HPLC-MS identify metabolic pathways impacting bioavailability .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer: Contradictions arise when metabolites active in vitro (e.g., histamine release inhibition) show reduced in vivo efficacy due to pharmacokinetic factors. Solutions include:

- Prodrug design: Masking polar groups (e.g., glucuronides) to enhance absorption.

- Co-administration with absorption enhancers: Cyclodextrins or liposomal formulations improve oral bioavailability.

- Species-specific metabolism analysis: Cross-testing in guinea pigs, dogs, and primates to identify interspecies metabolic differences .

Q. What recent synthetic derivatives of AA-344 show promise for expanded therapeutic applications?

Methodological Answer: Derivatives like 6-nitro-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one exhibit dual antiallergic and antimicrobial activity. Antimicrobial assays against S. aureus and C. albicans use broth microdilution (MIC values: 8–64 µg/mL). Molecular docking reveals hydrogen bonding between the tetrazole group and E. coli DNA gyrase (PDB: 1KZN), suggesting mechanistic divergence from parent compounds .

Q. What analytical techniques distinguish between AA-344 isomers or tautomers?

Methodological Answer: ¹³C NMR is critical for distinguishing 1H- and 2H-tetrazole tautomers. The tetrazole ring carbons show distinct shifts: C-1 (δ 143–145 ppm for 1H-tetrazole) vs. C-2 (δ 152–154 ppm for 2H-tetrazole). TLC with silica gel plates (eluent: ethyl acetate/hexane, 3:7) separates isomers, visualized under UV254 .

Q. How do molecular docking studies inform the design of AA-344 derivatives?

Methodological Answer: Docking (AutoDock Vina) into mast cell phosphatase targets (e.g., SHIP-1) identifies key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.